[2-(1,3-Dioxolan-2-yl)phenyl]-ethyl-diphenyl-phosphonium bromide
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Overview
Description
[2-(1,3-Dioxolan-2-yl)phenyl]-ethyl-diphenyl-phosphonium bromide: is an organic compound with the molecular formula C22H24BrO2P . This compound is known for its applications in organic synthesis, particularly in the preparation of fluorescent probes and as a reactant in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1,3-Dioxolan-2-yl)phenyl]-ethyl-diphenyl-phosphonium bromide typically involves the reaction of triphenylphosphine with a brominated precursor. One common method includes the reaction of triphenylphosphine with 2-bromoethyl-1,3-dioxolane under controlled conditions to yield the desired phosphonium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent selection, and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles like amines, thiols, and alkoxides
Major Products Formed:
Oxidation: Formation of corresponding oxides or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted phosphonium salts
Scientific Research Applications
Chemistry:
- Used in the preparation of ratiometric fluorescent probes for the specific detection of cysteine over homocysteine and glutathione .
- Employed in microwave-assisted synthesis of inhibitors like KN-93 for calmodulin kinase II .
Biology and Medicine:
- Utilized in the synthesis of fluorinated spirobenzofuran piperidines, which act as sigma-1 receptor ligands .
- Involved in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization .
Industry:
Mechanism of Action
The mechanism of action of [2-(1,3-Dioxolan-2-yl)phenyl]-ethyl-diphenyl-phosphonium bromide involves its role as a reactant in various chemical transformations. The phosphonium group can participate in Wittig reactions, forming carbon-carbon double bonds by reacting with aldehydes or ketones . The compound’s ability to form stable intermediates makes it valuable in organic synthesis.
Comparison with Similar Compounds
- (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide
- (Bromomethyl)triphenylphosphonium bromide
- (2-Methyl-1,3-dioxolan-2-yl)-acetic acid 3,7-dimethyl-octa-2,6-dienyl ester
Uniqueness:
- The presence of the 1,3-dioxolane ring in [2-(1,3-Dioxolan-2-yl)phenyl]-ethyl-diphenyl-phosphonium bromide provides unique stability and reactivity compared to other phosphonium salts.
- Its ability to form fluorescent probes and participate in regio-selective reactions highlights its versatility in scientific research and industrial applications.
Properties
IUPAC Name |
[2-(1,3-dioxolan-2-yl)phenyl]-ethyl-diphenylphosphanium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O2P.BrH/c1-2-26(19-11-5-3-6-12-19,20-13-7-4-8-14-20)22-16-10-9-15-21(22)23-24-17-18-25-23;/h3-16,23H,2,17-18H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAXQQVFQXKOEP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3C4OCCO4.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrO2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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